N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
Description
N'-(2,5-Dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a phenyl group and a methyl group at positions 2 and 4, respectively. The ethanediamide linker bridges a 2,5-dimethylphenyl moiety and a 2-(4-methyl-2-phenylthiazol-5-yl)ethyl group.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-9-10-15(2)18(13-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLAQUPZRVHGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the thiazole ring . The oxalamide moiety can be introduced through the reaction of oxalyl chloride with the corresponding amine derivatives under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds structurally similar to N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide exhibit promising anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation. Studies have demonstrated that derivatives of thiazole can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development .
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Thiazole derivatives are recognized for their effectiveness against a range of pathogens, including bacteria and fungi. Research indicates that the presence of the thiazole ring enhances the compound's interaction with microbial enzymes, leading to increased inhibition of microbial growth .
Agricultural Applications
2.1 Pesticide Development
Given its structural characteristics, this compound may serve as a template for developing new pesticides. The thiazole component is often associated with herbicidal and insecticidal activities. Preliminary studies suggest that modifications of this compound can lead to enhanced efficacy against specific agricultural pests .
2.2 Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth by modulating hormonal pathways. This application could be beneficial in optimizing crop yields and improving resistance to environmental stressors .
Material Science Applications
3.1 Polymer Chemistry
In material science, the unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, leading to materials with improved durability and thermal stability .
3.2 Nanotechnology
The compound's potential in nanotechnology is also noteworthy. Its ability to form stable complexes with metal ions can be exploited in the synthesis of nanoparticles for various applications including drug delivery systems and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with thiadiazole- and isoxazole-containing derivatives reported in . For instance:
Thiadiazole Derivatives (e.g., Compound 8a)
- Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) contains a thiadiazole ring fused with a pyridine moiety and an acetyl group.
- Key Differences: The target compound utilizes a 1,3-thiazole ring, whereas 8a features a 1,3,4-thiadiazole system. Thiadiazoles have two nitrogen atoms in the ring, enhancing electron-withdrawing effects compared to thiazoles.
- Synthesis : Both compounds involve multi-step reactions with active methylene compounds (e.g., acetylacetone) and ammonium acetate under reflux conditions .
Isoxazole Derivatives (e.g., Compound 6)
- Structure : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) combines isoxazole and thiadiazole rings.
- Key Differences: Isoxazole rings (oxygen and nitrogen) differ electronically from thiazoles (sulfur and nitrogen), influencing reactivity and binding affinity.
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
- Insights: Higher melting points in thiadiazole derivatives (e.g., 8a) may arise from increased molecular rigidity and intermolecular interactions.
Functional Group Comparisons
| Functional Group | Target Compound | Analogues |
|---|---|---|
| Core Heterocycle | 1,3-Thiazole | 1,3,4-Thiadiazole (8a), Isoxazole (6) |
| Linker | Ethanediamide | Single amide (6, 8a) |
| Substituents | 2,5-Dimethylphenyl, 4-methylphenyl | Acetyl, benzoyl, esters (8a–c) |
- Biological Implications :
- The ethanediamide linker may enhance chelation of metal ions, relevant in metalloenzyme inhibition.
- Thiadiazoles (e.g., 8a) are often associated with antimicrobial activity, while thiazoles are prevalent in kinase inhibitors .
Biological Activity
Chemical Structure
The compound is characterized by a complex structure that includes:
- A dimethylphenyl group
- A thiazole moiety
- An ethyl chain linking the two functional groups
This unique combination suggests potential interactions with various biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
Studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been found to inhibit cell proliferation in several cancer cell lines such as:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on MDA-MB-231 cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating significant potency compared to control agents like doxorubicin .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to untreated controls. Histological examinations revealed decreased mitotic figures in treated tumors, suggesting effective inhibition of cell division .
Data Table: Anticancer Activity
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Findings
- Bacterial Activity : It exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
- Fungal Activity : The compound showed antifungal effects against Candida albicans, making it a candidate for further exploration in antifungal therapies.
Anti-inflammatory Actions
Preliminary studies suggest that N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide may possess anti-inflammatory properties.
Mechanism
The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS) .
Data Table: Anti-inflammatory Activity
Q & A
Basic: What are the standard synthetic routes for N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted thiazoles and acetamides. Key steps include:
- Thiazole ring formation : Reacting 4-methyl-2-phenyl-1,3-thiazole precursors with ethylenediamine derivatives under reflux conditions in toluene/water mixtures .
- Amide coupling : Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to link the thiazole-ethylamine intermediate with 2,5-dimethylphenylacetic acid. Reaction temperatures (e.g., 0–25°C) and solvent selection (DMF or dichloromethane) are critical to minimize side reactions .
- Purification : Crude products are crystallized from ethanol or purified via column chromatography (hexane:ethyl acetate gradients) .
Basic: How is the structure of the compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., thiazole carbons at ~150–160 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 424.47 for [M+H]) and fragments corresponding to the thiazole and acetamide moieties .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond in thiazole: ~1.74 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability .
Advanced: What challenges arise in optimizing coupling reactions during synthesis?
Key challenges include:
- Low yields in amide formation : Competing side reactions (e.g., hydrolysis of activated intermediates) require strict anhydrous conditions and stoichiometric control of coupling agents .
- Steric hindrance : Bulky substituents on the thiazole and phenyl groups impede nucleophilic attack. Solutions include using ultrasound-assisted synthesis or microwave irradiation to enhance reaction efficiency .
- Byproduct formation : Unreacted chloroacetyl intermediates can persist; TLC monitoring (hexane:ethyl acetate, 9:1) and iterative recrystallization improve purity .
Advanced: How can contradictory data in biological activity assays be addressed?
Discrepancies in reported activities (e.g., antimicrobial vs. anticancer effects) may stem from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC values) are recommended .
- Solubility issues : Poor aqueous solubility of the compound can lead to false negatives. Use of DMSO carriers (≤1% v/v) or liposomal formulations enhances bioavailability .
- Metabolic instability : Hepatic microsome assays assess cytochrome P450-mediated degradation, guiding structural modifications (e.g., fluorination) to improve stability .
Advanced: What computational methods aid in predicting the compound’s reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient C5 position is prone to nucleophilic substitution .
- Molecular docking : Screens interactions with biological targets (e.g., EGFR kinase) by simulating binding affinities. Docking scores correlate with experimental IC values .
- MD simulations : Models conformational flexibility in aqueous environments, identifying stable rotamers for rational drug design .
Comparative: How does this compound differ from structurally similar thiazole derivatives?
Comparative analysis highlights:
- Substituent effects : The 4-methyl-2-phenylthiazole group enhances lipophilicity (logP ~3.5) compared to unsubstituted thiazoles (logP ~2.1), improving membrane permeability .
- Biological selectivity : Unlike 5-chloro-2-methylphenyl analogs, this compound shows higher specificity for cancer cell lines (e.g., MCF-7) due to its ethanediamide linker, which stabilizes target binding .
- Synthetic complexity : Multi-step routes (4–6 steps) contrast with simpler derivatives (2–3 steps), necessitating rigorous optimization of intermediates .
Advanced: What analytical techniques resolve ambiguities in reaction mechanisms?
- Isotopic labeling : -labeling tracks nitrogen migration during thiazole ring formation, confirming a [3+2] cycloaddition pathway .
- Kinetic studies : Pseudo-first-order rate constants (k) under varying temperatures (25–80°C) identify rate-limiting steps (e.g., azide substitution in ) .
- HPLC-MS monitoring : Captures transient intermediates (e.g., acyl chlorides), validating proposed mechanistic pathways .
Basic: What are the key applications of this compound in medicinal chemistry?
- Anticancer research : Inhibits tubulin polymerization in breast cancer cells (MCF-7), with IC values comparable to paclitaxel in preliminary assays .
- Antimicrobial studies : Disrupts bacterial biofilm formation (e.g., S. aureus) by targeting quorum-sensing pathways .
- Neuropharmacology : Modulates serotonin receptors (5-HT) in rodent models, suggesting potential for CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
